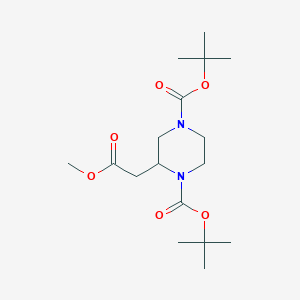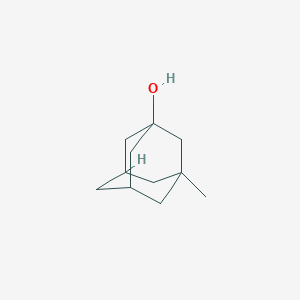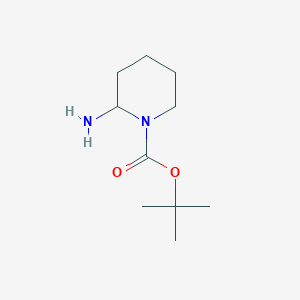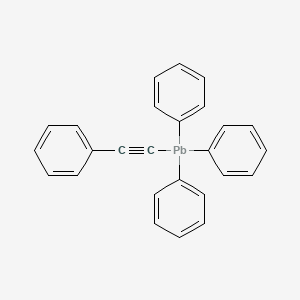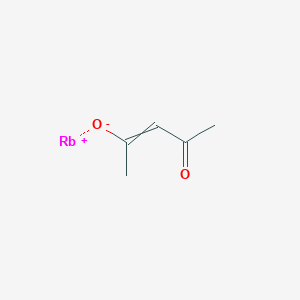
Rubidium-2,4-pentanedionate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubidium-2,4-pentanedionate can be synthesized by reacting rubidium hydroxide with 2,4-pentanedione in an organic solvent. The reaction typically involves the following steps:
- Dissolution of rubidium hydroxide in an appropriate solvent such as ethanol.
- Addition of 2,4-pentanedione to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Evaporation of the solvent to obtain the yellowish powder of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade rubidium hydroxide and 2,4-pentanedione.
- Employing large-scale reactors for the reaction.
- Utilizing advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium-2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form rubidium carbonate.
Reduction: It can be reduced to form rubidium metal.
Substitution: It can undergo substitution reactions with other ligands to form different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed
Oxidation: Rubidium carbonate.
Reduction: Rubidium metal.
Substitution: Various rubidium coordination compounds.
Applications De Recherche Scientifique
Rubidium-2,4-pentanedionate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other rubidium compounds and as a catalyst in organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the replacement of potassium ions.
Medicine: Investigated for its use in medical imaging and as a contrast agent.
Industry: Utilized in thin film deposition techniques and as a component in specialty glass.
Mécanisme D'action
The mechanism of action of Rubidium-2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include metal ions and organic molecules, and the pathways involved are primarily coordination chemistry pathways.
Comparaison Avec Des Composés Similaires
Rubidium-2,4-pentanedionate can be compared with other similar compounds such as:
Potassium-2,4-pentanedionate: Similar in structure but with potassium instead of rubidium.
Sodium-2,4-pentanedionate: Similar in structure but with sodium instead of rubidium.
Cesium-2,4-pentanedionate: Similar in structure but with cesium instead of rubidium.
Uniqueness
This compound is unique due to its specific coordination properties and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications where stability and reactivity are crucial.
Propriétés
IUPAC Name |
4-oxopent-2-en-2-olate;rubidium(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Rb/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJJZNKHNDSRAE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Rb+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O2Rb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)
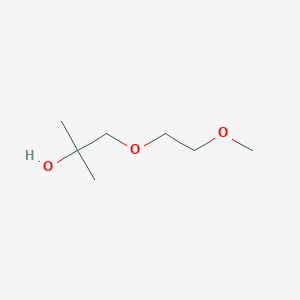
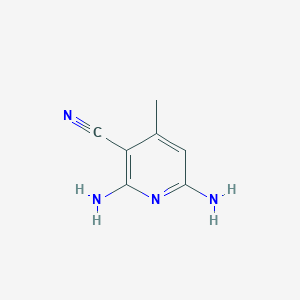
![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)
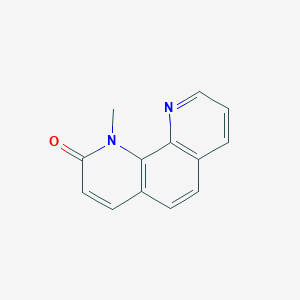
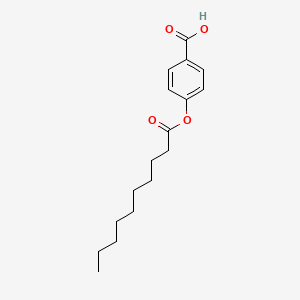
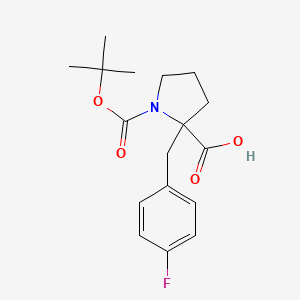
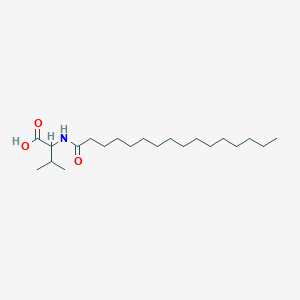
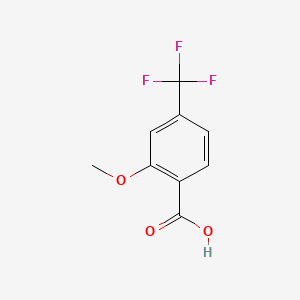
![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)
